Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate
Description
Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate is a heterocyclic compound featuring a fused thieno[3,4-e][1,2,4]thiadiazine core modified with three oxo groups (1,1,3-trioxo), a benzyl substituent at position 2, and an ethyl acetate moiety at position 2. This structure combines a sulfur- and nitrogen-rich aromatic system with ester functionality, making it a candidate for diverse applications in medicinal chemistry and materials science. The compound’s complexity arises from its fused heterocyclic framework, which distinguishes it from simpler thiadiazoles or benzothiazines .
Properties
CAS No. |
214916-29-7 |
|---|---|
Molecular Formula |
C16H16N2O5S2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 2-(2-benzyl-1,1,3-trioxothieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate |
InChI |
InChI=1S/C16H16N2O5S2/c1-2-23-15(19)9-17-13-10-24-11-14(13)25(21,22)18(16(17)20)8-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3 |
InChI Key |
KGYHIYUDRCLOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under controlled conditions.
Introduction of the Thiadiazine Ring: The thiadiazine ring is introduced by reacting the thiophene derivative with a diazotizing agent, followed by cyclization.
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Chemical Reactions and Reactivity
Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e] thiadiazin-4-yl)acetate can participate in various chemical reactions due to its functional groups:
-
Hydrolysis : The ester group can undergo hydrolysis to form the corresponding acid.
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Amination : The benzyl group can be replaced or modified through nucleophilic substitution reactions.
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Ring Opening : The thiadiazine ring may undergo ring-opening reactions under certain conditions.
Reaction Conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Water, Base | Acid Derivative |
| Amination | Amine, Catalyst | Aminated Derivative |
| Ring Opening | Strong Acid/ Base | Ring-Opened Products |
Analytical Techniques for Characterization
The structure of Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e] thiadiazin-4-yl)acetate is typically analyzed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.
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Mass Spectrometry (MS) : Helps in determining the molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy : Identifies functional groups present in the molecule.
Analytical Data:
| Technique | Key Features |
|---|---|
| NMR | Benzyl and Thiadiazine Signals |
| MS | Molecular Ion at m/z 315 (C₁₅H₁₅N₃O₃S) |
| IR | C=O Stretching at 1700 cm⁻¹ |
Future Research Directions:
-
Biological Activity Studies : Investigate its efficacy as a therapeutic agent through biological assays.
-
Materials Science Applications : Explore its potential in materials synthesis and characterization.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate has been identified as a promising candidate for drug development due to its potential as a nonnucleoside reverse transcriptase inhibitor (NNRTI). Research indicates that derivatives of this compound exhibit significant antiviral activity against HIV by inhibiting the reverse transcriptase enzyme essential for viral replication .
Antimicrobial Activity
Studies have shown that compounds containing the thieno[3,4-e][1,2,4]thiadiazine scaffold possess notable antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains and fungi .
Material Science
The unique structural properties of this compound allow for its application in developing advanced materials. Its potential use in creating polymer composites and nanomaterials is being investigated due to its ability to enhance mechanical properties and thermal stability .
Case Study 1: Antiviral Activity
A study published in the Journal of Antimicrobial Chemotherapy highlighted the synthesis and evaluation of various derivatives of thieno[3,4-e][1,2,4]thiadiazines as NNRTIs. Among them was this compound which showed IC50 values in the low micromolar range against HIV strains .
Case Study 2: Antimicrobial Efficacy
Research conducted by MDPI demonstrated that compounds derived from thieno[3,4-e][1,2,4]thiadiazine exhibited broad-spectrum antimicrobial activity. This compound was tested against both Gram-positive and Gram-negative bacteria and showed promising results .
Mechanism of Action
The mechanism of action of Ethyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Ethyl 2-(2-Benzyl-1,1,3-Trioxo-Thieno[3,4-e][1,2,4]Thiadiazin-4-yl)Acetate
- Core: Fused thieno[3,4-e][1,2,4]thiadiazine with 1,1,3-trioxo groups.
- Substituents : Benzyl (C₆H₅CH₂) at position 2; ethyl acetate (CH₂COOEt) at position 3.
- Key Functional Groups : Ester, sulfone (SO₂), and aromatic systems.
Analog 1: Ethyl 2-(2,3-Dihydro-3-Oxobenzo[b][1,4]Thiazin-4-yl)Acetate
- Core : Benzo[b][1,4]thiazine with a single oxo group.
- Substituents : Ethyl acetate at position 4.
- Contrast: Simpler monocyclic system lacking fused thiophene and additional oxo groups .
Analog 2: 1-(7-(4-Chlorophenyl)-8H-Pyridazino[3,4-e][1,3,4,2]Thiadiazaphospholo[5,4-c][1,2,4]Triazin-8-yl)-2,2,2-Trifluoroethan-1-one
Key Observations :
Spectroscopic and Physicochemical Properties
Infrared (IR) Spectroscopy
- Target Compound : Expected strong C=O stretches (~1700 cm⁻¹) from the ester and trioxo groups, similar to Analog 2’s trifluoroacetyl C=O (1700–1698 cm⁻¹) .
- Analog 1 : Exhibits C=O at ~1680 cm⁻¹ (oxo group), less intense due to fewer electron-withdrawing substituents .
Crystallography and Hydrogen Bonding
Reactivity and Functionalization Potential
- Target Compound : The ester group enables hydrolysis to carboxylic acids or hydrazide formation (cf. Analog 1’s conversion to acetohydrazide via hydrazine ).
- Analog 2: The trifluoroacetyl group is prone to nucleophilic substitution, whereas the target’s benzyl group may undergo hydrogenolysis or electrophilic aromatic substitution .
Biological Activity
Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties based on diverse sources.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic organic compounds known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 333.4 g/mol .
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in disease processes. Notably, it has shown promise as an inhibitor of HIV-1 reverse transcriptase, which is crucial for viral replication .
Antiviral Activity
Research indicates that derivatives of thieno[3,4-e][1,2,4]thiadiazine compounds have significant antiviral properties. In vitro studies have demonstrated that these compounds can inhibit various strains of HIV-1 at concentrations much lower than those toxic to host cells . The effectiveness against HIV-1 suggests potential therapeutic applications in antiviral drug development.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies have reported that related thiazine derivatives possess notable antibacterial and antifungal activities. For instance:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal : Demonstrated activity against common fungal pathogens such as Aspergillus niger and Candida albicans .
Antitumor Activity
The compound's potential as an anticancer agent has been explored in various studies. It has shown cytotoxic effects on different cancer cell lines, indicating its ability to induce apoptosis and inhibit cell proliferation. For example:
- In vitro assays revealed IC50 values in the low micromolar range against breast and lung cancer cell lines .
Case Studies
Several case studies highlight the biological activity of thiazine derivatives:
- HIV Inhibition : A study demonstrated that thiazine derivatives significantly enhanced the antiviral activity of established HIV treatments when used in combination therapies .
- Antimicrobial Efficacy : A comparative study showed that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) than standard antibiotics against resistant bacterial strains .
- Anticancer Properties : Research involving animal models indicated that treatment with related thiazine compounds resulted in reduced tumor size and increased survival rates compared to controls .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate, and how are reaction conditions optimized?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions. For example, analogous thiadiazine derivatives are prepared by refluxing precursors like arylidene-amino triazoles with ethyl bromoacetate in absolute ethanol under anhydrous conditions. Reaction optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of reactants), solvent selection (e.g., ethanol or DMSO), and catalysis (e.g., DABCO for cyclization). Purification involves column chromatography with EtOAc/petroleum ether eluents or recrystallization from ethanol .
Q. How is the purity and structural integrity of the compound validated during synthesis?
Methodological Answer: Purity is assessed via TLC (e.g., hexane/EtOAc or chloroform/methanol mobile phases), while structural confirmation employs , , and FT-IR spectroscopy. Microanalysis (CHNS) is used to verify elemental composition within 0.4% of theoretical values. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, validated using SHELXL for refinement .
Q. What spectroscopic techniques are critical for characterizing the compound’s functional groups?
Methodological Answer:
- FT-IR : Identifies carbonyl (C=O, ~1700 cm), sulfonyl (S=O, ~1300–1150 cm), and aromatic C-H stretches.
- NMR : detects acetate methylene protons (~δ 4.1–4.3 ppm) and benzyl aromatic protons (~δ 7.2–7.5 ppm). confirms carbonyl carbons (~δ 165–175 ppm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict optimized geometries, vibrational frequencies, and NMR chemical shifts. Discrepancies between experimental and theoretical data (e.g., unexpected downfield shifts) may arise from solvent effects or hydrogen bonding, which are accounted for using polarizable continuum models (PCM). Frontier molecular orbital (FMO) analysis further elucidates electronic properties .
Q. What strategies are employed to analyze hydrogen-bonding networks and crystal packing in this compound?
Methodological Answer: SCXRD data processed via WinGX and ORTEP reveal hydrogen-bonding motifs (e.g., C-H···O, N-H···S). Graph set analysis categorizes patterns (e.g., rings), while Hirshfeld surfaces quantify intermolecular interactions. Thermal ellipsoid plots assess anisotropic displacement, critical for understanding lattice stability .
Q. How can reaction intermediates with explosive hazards (e.g., nitro derivatives) be safely handled during functionalization?
Methodological Answer: Nitro-containing intermediates require low-temperature nitration (e.g., using HNO/HSO at 0–5°C) to minimize decomposition. Safety protocols include small-scale reactions, inert atmospheres, and avoidance of mechanical shock. Stability is monitored via DSC/TGA to detect exothermic decomposition events .
Q. What mechanistic insights guide the regioselective cyclization of thiadiazine precursors?
Methodological Answer: Regioselectivity is influenced by electronic (e.g., electron-withdrawing groups at C-3) and steric factors. Computational studies (e.g., NBO analysis) identify transition-state energies, while kinetic experiments (e.g., varying DABCO concentration) probe base-catalyzed pathways. LC-MS monitors intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
